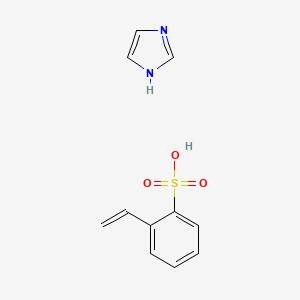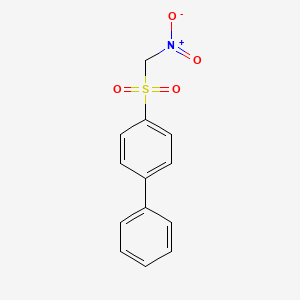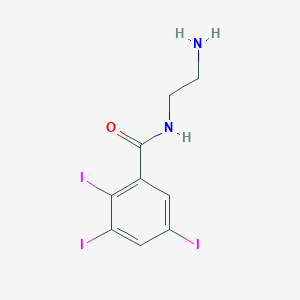![molecular formula C25H16N2 B12535613 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the fusion of a phenanthrene moiety with a pyridoindole structure
Vorbereitungsmethoden
The synthesis of 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at elevated temperatures can yield pyridoindole esters . Another approach involves the intramolecular cyclization of pyridyldiphenylmethane in the presence of iron chlorides in xylene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Its unique fluorescent properties are exploited in the development of organic luminescent materials.
Wirkmechanismus
The mechanism by which 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition . Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds such as:
3-(Phenanthren-9-yl)-1H-indole-2-carboxylic acid: This compound also features a phenanthrene moiety but differs in its functional groups and overall structure.
Pyrido[1,2-a]indoles: These compounds share a similar pyridoindole core but differ in the substitution patterns and biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H16N2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-phenanthren-9-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H |
InChI-Schlüssel |
HSSXITWJRUGOGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)



![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)

![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
